J-1063

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

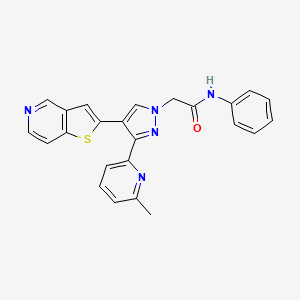

C24H19N5OS |

|---|---|

分子量 |

425.5 g/mol |

IUPAC名 |

2-[3-(6-methyl-2-pyridinyl)-4-thieno[3,2-c]pyridin-2-ylpyrazol-1-yl]-N-phenylacetamide |

InChI |

InChI=1S/C24H19N5OS/c1-16-6-5-9-20(26-16)24-19(22-12-17-13-25-11-10-21(17)31-22)14-29(28-24)15-23(30)27-18-7-3-2-4-8-18/h2-14H,15H2,1H3,(H,27,30) |

InChIキー |

YVABZJGVIULAAE-UHFFFAOYSA-N |

正規SMILES |

CC1=NC(=CC=C1)C2=NN(C=C2C3=CC4=C(S3)C=CN=C4)CC(=O)NC5=CC=CC=C5 |

製品の起源 |

United States |

Foundational & Exploratory

J-1063: A Technical Guide to its Mechanism of Action as a Potent ALK5 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of J-1063, a novel pyrazole derivative and a potent, selective, and orally active inhibitor of the TGF-β type I receptor, Activin receptor-like kinase 5 (ALK5). This document consolidates key findings on its biochemical activity, cellular effects, and in vivo efficacy, presenting the information in a structured format with detailed experimental context and visualizations to support further research and development.

Core Mechanism of Action: Inhibition of the TGF-β/SMAD Signaling Pathway

This compound exerts its biological effects by directly targeting ALK5, a critical serine/threonine kinase receptor in the Transforming Growth Factor-beta (TGF-β) signaling pathway. Dysregulation of this pathway is a key driver in the pathogenesis of fibrotic diseases, including liver fibrosis.

The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor, ALK5. This phosphorylation event activates ALK5, enabling it to phosphorylate the downstream effector proteins, SMAD2 and SMAD3. The phosphorylated SMAD2/3 then forms a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes involved in fibrosis, inflammation, and cell differentiation.

This compound, as a selective ALK5 inhibitor, competitively binds to the ATP-binding site of the ALK5 kinase domain. This inhibition prevents the phosphorylation of SMAD2 and SMAD3, thereby blocking the entire downstream signaling cascade. The interruption of this pathway leads to the attenuation of pro-fibrotic and pro-inflammatory responses.

Furthermore, this compound has been shown to inhibit the activation of the NLRP3-Caspase-1 inflammasome, a key component of the innate immune system that can contribute to inflammation in liver fibrosis.[1]

Figure 1: Mechanism of action of this compound in the TGF-β/SMAD signaling pathway.

Quantitative Data

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

| Parameter | Target/Cell Line | Value (µM) | Reference |

| IC50 | ALK5 | 0.039 | [1] |

| IC50 | p38α MAP kinase | 8.12 | [1] |

| Effective Concentration | LX-2 cells (inhibition of TGF-β induced fibroblast differentiation) | 2.5, 5, 10 | [1] |

| Effective Concentration | LX-2 cells (inhibition of TGF-β induced inflammatory response) | 2.5, 5, 10 | [1] |

Table 2: In Vivo Efficacy of this compound in a Thioacetamide (TAA)-Induced Liver Fibrosis Mouse Model

| Dosage | Administration Route | Duration | Key Outcomes | Reference |

| 12.5 mg/kg | Oral (p.o.), daily | 2 consecutive weeks | Benefical effects against liver fibrosis | [1] |

| 12.5, 25, 50 mg/kg | Intragastric (i.g.), once daily | 2 weeks | No toxic side effects observed at the low dose | [1] |

Experimental Protocols

This section outlines the general methodologies for the key experiments cited in the evaluation of this compound.

In Vitro Kinase Inhibition Assay

A radiometric or luminescence-based kinase assay is typically employed to determine the IC50 of this compound against ALK5 and other kinases.

-

Enzyme: Recombinant human ALK5 (or other kinases of interest).

-

Substrate: A specific peptide or protein substrate for the kinase.

-

Cofactor: ATP (often at a concentration near the Km for the enzyme).

-

Procedure:

-

The kinase, substrate, and varying concentrations of this compound are incubated in an appropriate buffer.

-

The reaction is initiated by the addition of radiolabeled ATP (e.g., [γ-33P]ATP) or unlabeled ATP for luminescence-based assays.

-

After a defined incubation period, the reaction is stopped.

-

The amount of phosphorylated substrate is quantified. For radiometric assays, this involves capturing the substrate on a filter and measuring radioactivity. For luminescence-based assays, the remaining ATP is measured, which is inversely proportional to kinase activity.

-

IC50 values are calculated by fitting the data to a dose-response curve.

-

Figure 2: General workflow for an in vitro kinase inhibition assay.

Cell-Based Assays in LX-2 Human Hepatic Stellate Cells

LX-2 cells, an immortalized human hepatic stellate cell line, are a standard in vitro model for studying liver fibrosis.

-

Cell Culture: LX-2 cells are cultured in DMEM supplemented with fetal bovine serum and antibiotics.

-

Induction of Fibroblast Differentiation: Cells are typically serum-starved for a period (e.g., 24 hours) and then stimulated with recombinant human TGF-β1 (e.g., 5-10 ng/mL) to induce differentiation into a myofibroblast-like phenotype.

-

This compound Treatment: this compound is added to the cell culture medium at various concentrations (e.g., 2.5, 5, 10 µM) prior to or concurrently with TGF-β1 stimulation.

-

Analysis of Fibrotic Markers:

-

Western Blotting: To assess the protein levels of α-smooth muscle actin (α-SMA), collagen type I, and phosphorylated SMAD2/3.

-

RT-qPCR: To measure the mRNA expression of genes encoding fibrotic markers.

-

-

Analysis of Inflammatory Markers:

-

ELISA: To quantify the secretion of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the cell culture supernatant.

-

RT-qPCR: To measure the mRNA expression of inflammatory genes.

-

In Vivo Thioacetamide (TAA)-Induced Liver Fibrosis Mouse Model

TAA is a hepatotoxin used to induce liver injury and fibrosis in rodents, recapitulating key features of human liver disease.

-

Animal Model: Male C57BL/6 mice are commonly used.

-

Induction of Fibrosis: TAA is administered via intraperitoneal (i.p.) injection (e.g., 100-200 mg/kg) two to three times a week for several weeks (e.g., 6-8 weeks).

-

This compound Administration: this compound is administered orally (e.g., by gavage) at specified doses (e.g., 12.5 mg/kg/day) during the course of TAA treatment.

-

Assessment of Liver Fibrosis:

-

Histology: Liver tissue is harvested, fixed, and stained with Masson's trichrome or Sirius Red to visualize and quantify collagen deposition.

-

Immunohistochemistry: Staining for α-SMA to identify activated hepatic stellate cells.

-

Biochemical Assays: Measurement of serum levels of liver enzymes (ALT, AST) and hydroxyproline content in the liver tissue as a measure of total collagen.

-

-

Assessment of Inflammation:

-

RT-qPCR or ELISA: Measurement of inflammatory markers (e.g., Cxcl1, Cxcl2) in liver tissue homogenates.

-

Immunohistochemistry: Staining for markers of immune cells (e.g., F4/80 for macrophages).

-

Figure 3: General workflow for the TAA-induced liver fibrosis mouse model.

Summary and Future Directions

This compound is a potent and selective ALK5 inhibitor with demonstrated anti-fibrotic and anti-inflammatory activity in both in vitro and in vivo models of liver fibrosis. Its mechanism of action is centered on the direct inhibition of the TGF-β/SMAD signaling pathway, a key driver of fibrogenesis. The available data suggests that this compound holds promise as a potential therapeutic agent for liver fibrosis.

For future development, a comprehensive kinase selectivity profile against a broad panel of kinases would be beneficial to further confirm its selectivity and anticipate potential off-target effects. Detailed pharmacokinetic studies are also necessary to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile and to establish a clear dose-response relationship for clinical applications.

References

J-1063: A Potent and Selective ALK5 Inhibitor for Modulating TGF-β Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

J-1063 is a potent, selective, and orally active inhibitor of the transforming growth factor-beta (TGF-β) type I receptor, also known as activin receptor-like kinase 5 (ALK5). By targeting ALK5, this compound effectively modulates the canonical TGF-β/Smad signaling pathway, a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix (ECM) production. Dysregulation of this pathway is implicated in the pathogenesis of various fibrotic diseases and cancer. This technical guide provides a comprehensive overview of the function of this compound in cell signaling, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visual representations of the signaling pathways and experimental workflows involved.

Introduction to this compound and its Target: ALK5

This compound has emerged as a valuable research tool and potential therapeutic agent due to its high affinity and selectivity for ALK5. ALK5 is a serine/threonine kinase receptor that, upon binding its ligand TGF-β, forms a heteromeric complex with the TGF-β type II receptor (TβRII). This association leads to the phosphorylation and activation of ALK5 by TβRII. The activated ALK5 then propagates the signal intracellularly by phosphorylating receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3.

The TGF-β/ALK5 signaling axis is a well-established driver of fibrosis in various organs, including the liver, lungs, kidneys, and skin. In these conditions, excessive TGF-β signaling leads to the activation of fibroblasts and their transdifferentiation into myofibroblasts, which are the primary producers of ECM components. The resulting accumulation of ECM disrupts normal tissue architecture and function. This compound, by inhibiting ALK5, offers a targeted approach to counteract these pathological processes.

Mechanism of Action of this compound

This compound exerts its biological effects by directly inhibiting the kinase activity of ALK5. This inhibition prevents the phosphorylation and subsequent activation of Smad2 and Smad3. As a result, the formation of the Smad2/3-Smad4 complex and its translocation to the nucleus are blocked, leading to a downstream suppression of TGF-β target gene transcription. These target genes include those encoding for ECM proteins like collagen and fibronectin, as well as inhibitors of ECM degradation.

Recent evidence also suggests that this compound's anti-fibrotic effects may extend beyond the canonical Smad pathway. It has been shown to inhibit the activation of the NLRP3-Caspase-1 inflammasome, a key component of the innate immune system that can contribute to inflammation and fibrosis.[1] The precise molecular link between ALK5 inhibition and NLRP3 inflammasome regulation is an area of ongoing investigation.

Signaling Pathway Diagrams

Quantitative Data

The inhibitory potency of this compound has been quantified in various assays. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 (µM) | Reference |

| ALK5 | Kinase Assay | 0.039 | [1][2] |

| p38α MAP kinase | Kinase Assay | 8.12 | [1] |

Table 2: In Vitro Cellular Activity of this compound

| Cell Line | Assay | Concentration (µM) | Effect | Reference |

| LX-2 | TGF-β induced fibroblast differentiation | 2.5, 5, 10 | Improved differentiation | [1] |

| LX-2 | TGF-β induced inflammatory response | 2.5, 5, 10 | Inhibited inflammatory response | [1] |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Disease Model | Dosage | Administration | Effect | Reference |

| Mice | Thioacetamide (TAA)-induced liver fibrosis | 12.5 mg/kg | p.o., daily for two consecutive weeks | Benefited liver fibrosis | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound.

ALK5 Kinase Activity Assay

This protocol is a general guideline for measuring the kinase activity of ALK5 and assessing the inhibitory potential of compounds like this compound. A common method is the ADP-Glo™ Kinase Assay.

Objective: To determine the IC50 of this compound for ALK5 kinase.

Materials:

-

Recombinant human ALK5 (TGFβR1)

-

Kinase substrate (e.g., casein)

-

ATP

-

This compound (or other test inhibitors)

-

Kinase assay buffer

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well white plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then in kinase assay buffer.

-

In a 96-well plate, add the kinase assay buffer, the ALK5 enzyme, and the substrate.

-

Add the diluted this compound or vehicle control to the respective wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes to deplete the remaining ATP.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

TGF-β Induced Fibroblast Differentiation in LX-2 Cells

This protocol describes how to assess the effect of this compound on the activation of hepatic stellate cells, a key event in liver fibrosis.

Objective: To evaluate the ability of this compound to inhibit TGF-β1-induced differentiation of LX-2 human hepatic stellate cells into myofibroblasts.

Materials:

-

LX-2 cells

-

Dulbecco's Modified Eagle Medium (DMEM) with supplements

-

Fetal Bovine Serum (FBS)

-

Recombinant human TGF-β1

-

This compound

-

Antibodies for Western blotting (e.g., anti-α-SMA, anti-collagen I)

-

Reagents for quantitative real-time PCR (qRT-PCR)

Procedure:

-

Culture LX-2 cells in DMEM supplemented with FBS.

-

Seed the cells in appropriate culture plates and allow them to adhere.

-

Starve the cells in serum-free or low-serum medium for 24 hours.

-

Pre-treat the cells with various concentrations of this compound (e.g., 2.5, 5, 10 µM) or vehicle for 1 hour.

-

Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 24-48 hours.

-

Harvest the cells for analysis.

-

Western Blotting: Lyse the cells and determine the protein expression levels of myofibroblast markers such as α-smooth muscle actin (α-SMA) and collagen type I.

-

qRT-PCR: Isolate total RNA and perform qRT-PCR to measure the mRNA expression levels of fibrotic genes (e.g., ACTA2, COL1A1).

Thioacetamide (TAA)-Induced Liver Fibrosis Model in Mice

This in vivo protocol is used to evaluate the anti-fibrotic efficacy of this compound in a chemically induced liver fibrosis model.

Objective: To assess the therapeutic effect of this compound on TAA-induced liver fibrosis in mice.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Thioacetamide (TAA)

-

This compound

-

Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

-

Saline

-

Equipment for oral gavage and intraperitoneal injections

-

Materials for tissue collection and processing (histology, protein, and RNA analysis)

Procedure:

-

Induce liver fibrosis by intraperitoneal injection of TAA (e.g., 100-200 mg/kg) three times a week for a specified duration (e.g., 6-8 weeks). A control group receives saline injections.

-

After the induction period, divide the TAA-treated mice into two groups: one receiving vehicle and the other receiving this compound (e.g., 12.5 mg/kg) by oral gavage daily for a therapeutic period (e.g., 2 weeks).

-

At the end of the treatment period, euthanize the mice and collect blood and liver tissue.

-

Histological Analysis: Fix liver tissue in formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) for general morphology and Sirius Red or Masson's trichrome for collagen deposition.

-

Biochemical Analysis: Measure serum levels of liver enzymes (e.g., ALT, AST) to assess liver damage.

-

Molecular Analysis: Homogenize liver tissue to extract protein for Western blotting (e.g., α-SMA, collagen I) and RNA for qRT-PCR (e.g., Acta2, Col1a1, Timp1).

Conclusion

This compound is a powerful pharmacological tool for investigating the roles of TGF-β/ALK5 signaling in health and disease. Its high potency and selectivity make it a valuable agent for preclinical studies in fibrosis and other TGF-β-driven pathologies. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies and to further elucidate the complex mechanisms of cell signaling and disease progression. Further research into the non-canonical effects of this compound, such as its impact on the NLRP3 inflammasome, will likely open new avenues for its therapeutic application.

References

J-1063 discovery and synthesis pathway

An In-depth Technical Guide to the Discovery and Synthesis of J-1063

Introduction

This compound is a novel, potent, and selective small molecule inhibitor of the Activin receptor-like kinase 5 (ALK5), also known as the transforming growth factor-beta type I receptor (TGF-βRI). It has demonstrated significant anti-fibrotic properties, making it a compound of interest for researchers in the fields of drug discovery and development, particularly for therapies targeting fibrotic diseases such as liver fibrosis. This guide provides a comprehensive overview of the discovery, synthesis pathway, mechanism of action, and key experimental data related to this compound.

Discovery

The discovery of this compound was first reported by Zheng G.H. and colleagues in a 2022 publication in the journal Bioorganic Chemistry.[1] this compound, also referred to as compound 4 in the publication, emerged from a research program focused on the development of novel anti-liver fibrosis agents. The discovery was the result of a systematic study involving the synthesis and biological evaluation of a series of pyrazole derivatives.

Quantitative Data

The inhibitory activity of this compound against its primary target, ALK5, and its selectivity against other kinases have been quantified. The following table summarizes the key in vitro efficacy data for this compound.[2][3]

| Target | Assay Type | IC50 (µM) |

| ALK5 | Kinase Assay | 0.039 |

| p38α MAP kinase | Kinase Assay | 8.12 |

Mechanism of Action: Inhibition of the TGF-β/Smad Signaling Pathway

This compound exerts its anti-fibrotic effects by inhibiting the TGF-β/Smad signaling pathway.[2] This pathway plays a crucial role in the cellular processes that lead to fibrosis. The binding of TGF-β to its type II receptor (TGF-βRII) initiates the recruitment and phosphorylation of the type I receptor, ALK5. Activated ALK5 then phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3. These phosphorylated R-Smads form a complex with the common-mediator Smad (Co-Smad), Smad4. This entire complex then translocates into the nucleus, where it acts as a transcription factor, regulating the expression of genes involved in fibrosis, such as those for collagen and other extracellular matrix proteins. This compound, as a selective inhibitor of ALK5, blocks the initial phosphorylation step in this cascade, thereby preventing the downstream signaling that leads to a fibrotic response.[4][5]

In addition to its effects on the TGF-β/Smad pathway, this compound has also been shown to inhibit the activation of the NLRP3-Caspase-1 inflammasome, which is involved in the inflammatory response.[2]

Signaling Pathway Diagram

Synthesis Pathway

The detailed synthesis protocol for this compound is described in the 2022 publication by Zheng G.H. et al. in Bioorganic Chemistry. While the full step-by-step procedure is proprietary to the publication, the general approach involves the construction of a pyrazole core, which is a common scaffold in kinase inhibitors.

Synthesis Workflow Diagram

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound can be found in the primary literature. However, this section provides an overview of the general methodologies typically employed for characterizing ALK5 inhibitors.

ALK5 Kinase Assay (Biochemical)

This type of assay directly measures the ability of a compound to inhibit the enzymatic activity of ALK5. A common method is a luminescence-based assay that quantifies ATP consumption during the phosphorylation reaction.

General Protocol:

-

Reagents: Recombinant ALK5 enzyme, a suitable kinase substrate (e.g., a peptide), ATP, and a detection reagent (e.g., ADP-Glo™).

-

Procedure:

-

The ALK5 enzyme is incubated with the test compound (this compound) at various concentrations in a microplate well.

-

The kinase reaction is initiated by the addition of the substrate and ATP.

-

The reaction is allowed to proceed for a set period at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of ADP produced (or remaining ATP) is quantified using a detection reagent and a luminometer.

-

-

Data Analysis: The luminescence signal is inversely proportional to the kinase activity. IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cellular TGF-β Reporter Assay

This assay measures the ability of a compound to inhibit the TGF-β signaling pathway within a cellular context.

General Protocol:

-

Procedure:

-

The transfected cells are seeded in a multi-well plate.

-

The cells are pre-incubated with various concentrations of the test compound (this compound).

-

The signaling pathway is stimulated by the addition of TGF-β1.

-

After an incubation period (e.g., 16-24 hours), the cells are lysed.

-

The luciferase activity in the cell lysate is measured using a luminometer.

-

-

Data Analysis: The inhibitory effect of the compound on TGF-β-induced luciferase expression is determined, and an IC50 value is calculated.

Experimental Workflow Diagram

Conclusion

This compound is a promising anti-fibrotic agent that selectively inhibits ALK5, a key kinase in the pro-fibrotic TGF-β/Smad signaling pathway. Its discovery provides a valuable chemical scaffold for the development of new therapeutics for fibrotic diseases. Further research and preclinical development will be necessary to fully elucidate its therapeutic potential. The detailed methodologies for its synthesis and biological characterization are available in the primary literature, providing a solid foundation for future investigations by researchers in the field.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound|CAS 2374772-46-8|DC Chemicals [dcchemicals.com]

- 4. Transforming growth factor-beta type 1 receptor (ALK5) and Smad proteins mediate TIMP-1 and collagen synthesis in experimental intestinal fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. oncotarget.com [oncotarget.com]

- 6. Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

J-1063: A Technical Overview of Its Kinase Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the kinase selectivity profile of J-1063, a potent and orally active inhibitor of Activin receptor-like kinase 5 (ALK5). The document summarizes the available quantitative data, outlines detailed experimental methodologies for kinase inhibition assays, and visualizes the relevant signaling pathway and experimental workflows.

Core Data Presentation: Kinase Selectivity of this compound

This compound has been identified as a highly selective inhibitor of ALK5, a transforming growth factor-beta (TGF-β) type I receptor. Its selectivity has been primarily characterized against p38α mitogen-activated protein (MAP) kinase. The available data demonstrates a significant potency window between its primary target and this off-target kinase.

| Kinase Target | IC50 (µM) | Selectivity (fold vs. ALK5) | Reference |

| ALK5 (TGF-βR1) | 0.039 | 1 | [1][2] |

| p38α MAP kinase | 8.12 | ~208 | [1][2] |

Note: A comprehensive selectivity profile of this compound against a broader panel of kinases is not currently available in the public domain. The data presented here is based on published enzymatic assays.

Signaling Pathway Context

This compound exerts its biological effects by inhibiting the TGF-β/Smad signaling pathway. ALK5, the primary target of this compound, is a critical serine/threonine kinase receptor that, upon activation by TGF-β, phosphorylates downstream SMAD proteins (Smad2 and Smad3). These phosphorylated SMADs then form a complex with Smad4 and translocate to the nucleus to regulate the transcription of target genes involved in cellular processes such as fibrosis and inflammation.[1] By inhibiting ALK5, this compound effectively blocks this signaling cascade.

Experimental Protocols

While the precise, detailed protocol used for generating the specific IC50 values for this compound is proprietary to the original researchers, a general and representative methodology for an in vitro kinase inhibition assay is provided below. This protocol is based on standard practices in the field for determining the potency of kinase inhibitors.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against ALK5 and other kinases.

Materials:

-

Recombinant human ALK5 and p38α kinase (or other kinases of interest)

-

Kinase-specific substrate (e.g., a peptide or protein)

-

Adenosine triphosphate (ATP), radio-labeled (e.g., [γ-³²P]ATP) or non-radiolabeled depending on the detection method

-

This compound (or test compound)

-

Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Stop solution (e.g., EDTA, phosphoric acid)

-

Detection reagents (e.g., scintillation fluid, phosphocellulose paper, or components for a luminescence-based assay like ADP-Glo™)

-

Microplates (e.g., 96-well or 384-well)

-

Plate reader (scintillation counter, luminometer, or fluorescence reader)

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the this compound stock solution to create a range of concentrations for testing.

-

-

Kinase Reaction Setup:

-

In a microplate, add the kinase reaction buffer.

-

Add the diluted this compound or vehicle control (DMSO) to the appropriate wells.

-

Add the specific kinase to each well.

-

Add the kinase-specific substrate to each well.

-

Pre-incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the kinase.

-

-

Initiation of Kinase Reaction:

-

Initiate the phosphorylation reaction by adding ATP (spiked with [γ-³²P]ATP if using a radiometric assay) to each well.

-

Incubate the plate at the specified temperature for a set time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

-

-

Termination of Reaction:

-

Stop the reaction by adding the stop solution to each well.

-

-

Detection of Kinase Activity:

-

Radiometric Assay:

-

Spot a portion of the reaction mixture from each well onto phosphocellulose paper.

-

Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity on the paper using a scintillation counter or phosphorimager.

-

-

Luminescence-based Assay (e.g., ADP-Glo™):

-

Add the ADP-Glo™ reagent to each well to deplete the remaining ATP.

-

Add the Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP, which then drives a luciferase reaction.

-

Measure the luminescence signal using a plate reader.

-

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

References

An In-depth Technical Guide to the Preclinical Pharmacokinetics and Pharmacodynamics of Exemplarib

As there is no publicly available information on a compound designated "J-1063," this in-depth technical guide has been constructed as a template using a hypothetical novel kinase inhibitor, Exemplarib . This document is intended to serve as a comprehensive blueprint for researchers, scientists, and drug development professionals, demonstrating the expected structure, level of detail, and data presentation for a preclinical pharmacokinetic and pharmacodynamic profile.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Exemplarib is a novel, potent, and selective small molecule inhibitor of the hypothetical tyrosine kinase, "Kinase Target X" (KTX). Dysregulation of the KTX signaling pathway has been implicated in the pathogenesis of various solid tumors. This document provides a comprehensive overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) properties of Exemplarib, based on a series of in vitro and in vivo studies. The data presented herein are intended to support the further development of Exemplarib as a potential therapeutic agent.

Pharmacokinetics

The pharmacokinetic profile of Exemplarib was characterized in several preclinical species to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Data Presentation: Summary of Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of Exemplarib following a single dose administration in various species.

| Parameter | Mouse (IV, 2 mg/kg) | Mouse (PO, 10 mg/kg) | Rat (IV, 2 mg/kg) | Rat (PO, 10 mg/kg) | Dog (IV, 1 mg/kg) | Dog (PO, 5 mg/kg) |

| t½ (h) | 2.1 | 3.5 | 2.8 | 4.2 | 4.5 | 6.1 |

| Cmax (ng/mL) | 1250 | 850 | 1500 | 980 | 950 | 650 |

| Tmax (h) | 0.1 | 0.5 | 0.1 | 0.75 | 0.1 | 1.0 |

| AUC₀-inf (ng·h/mL) | 1875 | 3000 | 2250 | 4500 | 2100 | 3800 |

| Clearance (mL/min/kg) | 17.8 | - | 14.8 | - | 7.9 | - |

| Volume of Distribution (Vdss, L/kg) | 1.5 | - | 1.8 | - | 2.5 | - |

| Oral Bioavailability (F%) | - | 64% | - | 75% | - | 82% |

Experimental Protocol: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of Exemplarib following intravenous (IV) and oral (PO) administration in male Sprague-Dawley rats.

Materials:

-

Exemplarib compound

-

Vehicle for IV administration: 20% Solutol HS 15 in saline

-

Vehicle for PO administration: 0.5% methylcellulose in water

-

Male Sprague-Dawley rats (n=6 per group), aged 8-10 weeks

-

Cannulated jugular veins for serial blood sampling

-

Standard laboratory equipment for dosing and blood collection

-

LC-MS/MS system for bioanalysis

Methodology:

-

Animal Acclimation: Rats were acclimated for at least 7 days prior to the study with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Dosing:

-

IV Group: A single 2 mg/kg dose of Exemplarib was administered via the tail vein.

-

PO Group: Following an overnight fast, a single 10 mg/kg dose of Exemplarib was administered by oral gavage.

-

-

Blood Sampling:

-

Serial blood samples (approximately 0.2 mL) were collected from the jugular vein cannula at pre-dose (0), and at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

-

Blood samples were collected into tubes containing K2EDTA as an anticoagulant and immediately placed on ice.

-

-

Plasma Preparation: Plasma was separated by centrifugation at 3000 x g for 10 minutes at 4°C and stored at -80°C until analysis.

-

Bioanalysis:

-

Plasma concentrations of Exemplarib were determined using a validated LC-MS/MS method.

-

A standard curve was prepared in blank rat plasma to allow for quantification.

-

-

Pharmacokinetic Analysis:

-

Non-compartmental analysis was performed using Phoenix WinNonlin software to calculate key PK parameters including t½, Cmax, Tmax, AUC, clearance, and volume of distribution.

-

Oral bioavailability (F%) was calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

-

Mandatory Visualization: Pharmacokinetic Study Workflow

Caption: Workflow for the in vivo pharmacokinetic study.

Pharmacodynamics

The pharmacodynamic properties of Exemplarib were evaluated to determine its mechanism of action, potency, and efficacy in both in vitro and in vivo models.

Data Presentation: Summary of Pharmacodynamic Parameters

The following table summarizes the key pharmacodynamic parameters of Exemplarib.

| Parameter | Value | Assay/Model |

| Biochemical IC₅₀ (KTX) | 1.2 nM | Recombinant KTX enzyme assay |

| Cellular IC₅₀ (p-KTX inhibition) | 15.8 nM | KTX-dependent cancer cell line (Cell-A) |

| Cellular IC₅₀ (Anti-proliferative) | 25.4 nM | KTX-dependent cancer cell line (Cell-A) |

| In Vivo Tumor Growth Inhibition (TGI) | 75% at 20 mg/kg, QD | Cell-A xenograft model in mice |

| In Vivo Target Engagement (p-KTX) | 85% at 20 mg/kg, 4h post-dose | Cell-A xenograft model in mice |

Experimental Protocol: In Vitro Cellular p-KTX Inhibition Assay

Objective: To determine the in-cell potency of Exemplarib by measuring the inhibition of KTX phosphorylation.

Materials:

-

Exemplarib compound

-

Cell-A (a cancer cell line with constitutive KTX activation)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

DMSO (for compound dilution)

-

Lysis buffer with protease and phosphatase inhibitors

-

Primary antibody against phosphorylated KTX (p-KTX)

-

Primary antibody against total KTX

-

HRP-conjugated secondary antibody

-

ELISA plates or Western blot equipment

-

Plate reader or imaging system

Methodology:

-

Cell Seeding: Seed Cell-A cells in 96-well plates at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment:

-

Prepare a serial dilution of Exemplarib in DMSO, followed by a further dilution in serum-free medium.

-

Remove the growth medium from the cells and replace it with the medium containing various concentrations of Exemplarib (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO only).

-

Incubate the cells for 2 hours at 37°C.

-

-

Cell Lysis:

-

Aspirate the medium and wash the cells with ice-cold PBS.

-

Add 50 µL of ice-cold lysis buffer to each well and incubate on ice for 15 minutes.

-

-

Quantification of p-KTX:

-

Use an ELISA-based method or Western blotting to determine the levels of p-KTX and total KTX in the cell lysates.

-

For ELISA, coat plates with a capture antibody, add lysates, then detect with p-KTX or total KTX primary antibodies followed by an HRP-conjugated secondary antibody.

-

-

Data Analysis:

-

Normalize the p-KTX signal to the total KTX signal for each concentration.

-

Plot the normalized p-KTX levels against the logarithm of Exemplarib concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Mandatory Visualization: KTX Signaling Pathway

Caption: Hypothetical signaling pathway of KTX inhibited by Exemplarib.

Conclusion

The preclinical data for Exemplarib demonstrate a favorable pharmacokinetic profile with good oral bioavailability across multiple species. Furthermore, Exemplarib shows potent and selective inhibition of its target, KTX, leading to anti-proliferative effects in KTX-dependent cancer cells and significant tumor growth inhibition in vivo. These findings support the continued investigation of Exemplarib as a promising candidate for clinical development.

The Role of J-1063 in Inhibiting the NLRP3 Inflammasome: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

J-1063 is recognized as a potent, selective, and orally active inhibitor of the TGF-β type I receptor activin-like kinase 5 (ALK5). Its primary therapeutic potential has been explored in the context of fibrotic diseases due to its ability to disrupt TGF-β/Smad signaling. Emerging evidence suggests that this compound also exerts inhibitory effects on the NLRP3 inflammasome, a key multiprotein complex of the innate immune system involved in the inflammatory response. This technical guide synthesizes the available information on the role of this compound in NLRP3 inflammasome inhibition, detailing its indirect mechanism of action through the modulation of TGF-β signaling and providing a framework for the experimental investigation of its effects.

Introduction to the NLRP3 Inflammasome

The NLRP3 inflammasome is a cytosolic protein complex that plays a critical role in the innate immune response to a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). Its activation is a two-step process:

-

Priming (Signal 1): This step is typically initiated by the activation of Toll-like receptors (TLRs) by PAMPs like lipopolysaccharide (LPS). This leads to the activation of the transcription factor NF-κB, which upregulates the expression of NLRP3 and pro-interleukin-1β (pro-IL-1β).

-

Activation (Signal 2): A variety of stimuli, such as ATP, nigericin, crystalline substances, and mitochondrial dysfunction, can trigger the assembly of the NLRP3 inflammasome. This assembly involves the oligomerization of the NLRP3 sensor protein, recruitment of the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and subsequent recruitment and auto-activation of pro-caspase-1.

Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, IL-1β and IL-18, which are subsequently secreted. Caspase-1 also cleaves gasdermin D, leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis. Aberrant activation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases.

This compound: An ALK5 Inhibitor with Anti-Inflammatory Properties

This compound is a small molecule inhibitor of ALK5, a serine/threonine kinase receptor for transforming growth factor-beta (TGF-β). By inhibiting ALK5, this compound effectively blocks the canonical TGF-β/Smad signaling pathway, which is a key driver of fibrosis. While the primary focus of this compound research has been on its anti-fibrotic effects, studies have indicated its potential to modulate inflammatory responses, including those mediated by the NLRP3 inflammasome.

Mechanism of this compound Inhibition of the NLRP3 Inflammasome: An Indirect Effect

Current scientific literature does not provide evidence for a direct binding interaction between this compound and the NLRP3 protein or other core components of the inflammasome (ASC, Caspase-1). The inhibitory effect of this compound on the NLRP3 inflammasome is likely indirect and mediated through its primary activity as an ALK5 inhibitor.

The crosstalk between TGF-β signaling and the NLRP3 inflammasome is an active area of research. TGF-β has been shown to prime the NLRP3 inflammasome by increasing the expression of NLRP3 itself. Therefore, by inhibiting the TGF-β/Smad pathway, this compound can be hypothesized to reduce the expression of NLRP3, thereby limiting the availability of a key component required for inflammasome assembly and subsequent activation.

Proposed Signaling Pathway

The following diagram illustrates the proposed indirect mechanism of action of this compound on the NLRP3 inflammasome.

Caption: Proposed indirect inhibitory pathway of this compound on the NLRP3 inflammasome.

Quantitative Data

As of the current available scientific literature, specific quantitative data for the direct inhibition of the NLRP3 inflammasome by this compound (e.g., IC50 values for IL-1β secretion or caspase-1 activation) has not been published. The primary reported potency of this compound is for its target, ALK5.

Table 1: Reported Potency of this compound

| Target | IC50 (µM) |

| ALK5 | 0.039 |

Note: This table will be updated as more specific data on NLRP3 inflammasome inhibition becomes available.

Experimental Protocols for Investigating this compound's Effect on the NLRP3 Inflammasome

To rigorously assess the inhibitory effect of this compound on the NLRP3 inflammasome, a series of in vitro experiments can be performed. The following are detailed methodologies for key assays.

Cell Culture and Treatment

-

Cell Line: THP-1 human monocytic cells are a common model for studying the NLRP3 inflammasome.

-

Differentiation: THP-1 monocytes are differentiated into macrophage-like cells by treatment with phorbol 12-myristate 13-acetate (PMA) (e.g., 100 ng/mL for 3 hours).

-

Priming: Differentiated THP-1 cells are primed with LPS (e.g., 1 µg/mL for 4 hours) to upregulate NLRP3 and pro-IL-1β expression.

-

This compound Treatment: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before activation.

-

Activation: The NLRP3 inflammasome is activated with a Signal 2 agonist, such as ATP (e.g., 5 mM for 30 minutes) or nigericin (e.g., 10 µM for 1 hour).

Measurement of IL-1β Secretion

-

Method: Enzyme-Linked Immunosorbent Assay (ELISA).

-

Procedure:

-

Collect cell culture supernatants after treatment and activation.

-

Centrifuge to remove cell debris.

-

Perform ELISA for human IL-1β according to the manufacturer's instructions.

-

Measure absorbance at the appropriate wavelength and calculate IL-1β concentrations based on a standard curve.

-

Assessment of Caspase-1 Activation

-

Method 1: Western Blot for Cleaved Caspase-1

-

Procedure:

-

Lyse the cells and collect the supernatant.

-

Concentrate the supernatant proteins.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an antibody specific for the cleaved p20 subunit of caspase-1.

-

Use an appropriate secondary antibody and detect with a chemiluminescent substrate.

-

-

-

Method 2: Caspase-1 Activity Assay

-

Procedure:

-

Use a commercially available caspase-1 activity assay kit (e.g., based on a fluorogenic or colorimetric substrate like YVAD-pNA).

-

Follow the manufacturer's protocol to measure caspase-1 activity in cell lysates or supernatants.

-

-

Visualization of ASC Oligomerization (ASC Specks)

-

Method: Immunofluorescence Microscopy.

-

Procedure:

-

Culture and treat cells on glass coverslips.

-

Fix the cells with paraformaldehyde.

-

Permeabilize the cells with a detergent (e.g., Triton X-100).

-

Block non-specific binding sites.

-

Incubate with a primary antibody against ASC.

-

Incubate with a fluorescently labeled secondary antibody.

-

Mount the coverslips and visualize using a fluorescence microscope.

-

Quantify the percentage of cells containing ASC specks.

-

Experimental Workflow Diagram

Caption: General experimental workflow to assess this compound's effect on NLRP3 inflammasome activation.

Conclusion and Future Directions

While this compound is a well-characterized inhibitor of ALK5 with proven anti-fibrotic effects, its role in directly modulating the NLRP3 inflammasome remains to be fully elucidated. The current hypothesis points towards an indirect inhibitory mechanism mediated by the suppression of TGF-β-induced NLRP3 expression. Further research, employing the experimental protocols outlined in this guide, is necessary to:

-

Confirm the indirect inhibitory mechanism of this compound on the NLRP3 inflammasome.

-

Quantify the dose-dependent effects of this compound on IL-1β secretion, caspase-1 activation, and ASC speck formation.

-

Investigate the potential for any direct, off-target effects of this compound on NLRP3 inflammasome components.

-

Explore the therapeutic potential of this compound in NLRP3-driven inflammatory diseases.

A deeper understanding of the interplay between this compound, TGF-β signaling, and the NLRP3 inflammasome will be crucial for the development of novel therapeutic strategies for a range of fibrotic and inflammatory conditions.

J-1063 (CAS 2374772-46-8): A Technical Guide to its Core Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction: J-1063 is a potent, selective, and orally active small molecule inhibitor of the Activin receptor-like kinase 5 (ALK5), also known as the Transforming Growth Factor-β (TGF-β) type I receptor.[1][2][3] With a CAS number of 2374772-46-8 and a molecular formula of C24H19N5OS, this compound has emerged as a significant tool in basic research, particularly in the study of liver fibrosis.[3] Its mechanism of action centers on the modulation of the TGF-β/Smad signaling pathway, a critical regulator of cellular proliferation, differentiation, and extracellular matrix production. Furthermore, this compound has been shown to impact inflammatory responses through the inhibition of the NLRP3-Caspase-1 inflammasome.[1] This technical guide provides an in-depth overview of the basic research surrounding this compound, including its quantitative inhibitory data, detailed experimental protocols, and the signaling pathways it modulates.

Quantitative Data

The inhibitory activity of this compound has been characterized in biochemical and cellular assays. The following table summarizes the key quantitative data available for this compound.

| Target | Assay Type | IC50 (µM) | Notes | Reference |

| ALK5 | Enzymatic | 0.039 | Potent and selective inhibition of the TGF-β type I receptor kinase. | [1][2][3] |

| p38α MAP kinase | Enzymatic | 8.12 | Demonstrates selectivity for ALK5 over p38α MAP kinase. | [1] |

| TGF-β induced fibroblast differentiation | Cellular (LX-2 cells) | 2.5, 5, 10 (µM) | Effective concentrations for improving TGF-β induced fibroblast differentiation. | [1] |

Mechanism of Action: Signaling Pathways

This compound exerts its biological effects primarily through the inhibition of the TGF-β/Smad signaling pathway. This pathway is a central regulator of fibrosis. Additionally, this compound has been shown to suppress inflammatory responses by inhibiting the NLRP3 inflammasome.

TGF-β/Smad Signaling Pathway Inhibition

The canonical TGF-β signaling pathway is initiated by the binding of TGF-β to its type II receptor, which then recruits and phosphorylates the type I receptor, ALK5. Activated ALK5 subsequently phosphorylates the receptor-regulated Smads (R-Smads), Smad2 and Smad3. These phosphorylated R-Smads form a complex with the common-mediator Smad (co-Smad), Smad4. This complex then translocates to the nucleus, where it regulates the transcription of target genes involved in fibrosis, such as those encoding collagens and other extracellular matrix proteins. This compound, by directly inhibiting the kinase activity of ALK5, prevents the phosphorylation of Smad2 and Smad3, thereby blocking the downstream signaling cascade.

Caption: Inhibition of the TGF-β/Smad signaling pathway by this compound.

NLRP3 Inflammasome Inhibition

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response. Its activation leads to the maturation and secretion of pro-inflammatory cytokines such as IL-1β. This compound has been reported to inhibit the activation of the NLRP3-Caspase-1 inflammasome, which contributes to its anti-inflammatory effects observed in the context of liver fibrosis.[1] The precise molecular mechanism by which this compound inhibits the NLRP3 inflammasome downstream of ALK5 is an area of ongoing research.

Caption: this compound mediated inhibition of the NLRP3 inflammasome activation.

Experimental Protocols

The following are representative, detailed methodologies for key experiments relevant to the study of this compound.

ALK5 Kinase Inhibition Assay (Biochemical)

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of ALK5. A common method is a luminescence-based assay that quantifies ATP consumption.

Materials:

-

Recombinant human ALK5 kinase

-

Kinase substrate (e.g., casein)

-

ATP

-

Kinase buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

This compound (and other test compounds) serially diluted in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Prepare a reaction mixture containing kinase buffer, ALK5 enzyme, and the kinase substrate.

-

Add serially diluted this compound or vehicle (DMSO) to the wells of the plate.

-

Add the reaction mixture to the wells.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's protocol. This involves a first step to deplete unused ATP and a second step to convert ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

TGF-β Induced Fibroblast Differentiation in LX-2 Cells (Cell-based)

This assay assesses the ability of this compound to inhibit the activation of hepatic stellate cells, a key event in liver fibrosis.

Materials:

-

LX-2 cells (human hepatic stellate cell line)

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Recombinant human TGF-β1

-

This compound

-

Phosphate-buffered saline (PBS)

-

Reagents for Western blotting (lysis buffer, antibodies against α-SMA and β-actin) or qPCR (RNA extraction kit, reverse transcriptase, primers for α-SMA and a housekeeping gene).

Procedure:

-

Seed LX-2 cells in 6-well plates and allow them to adhere overnight.

-

Starve the cells in serum-free DMEM for 24 hours.

-

Pre-treat the cells with various concentrations of this compound (e.g., 2.5, 5, 10 µM) for 1 hour.

-

Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 24-48 hours. A control group should receive vehicle only.

-

After incubation, wash the cells with PBS and lyse them for protein extraction (for Western blot) or RNA extraction (for qPCR).

-

For Western blot analysis, quantify the expression of α-smooth muscle actin (α-SMA), a marker of myofibroblast activation. Use β-actin as a loading control.

-

For qPCR analysis, quantify the mRNA levels of ACTA2 (the gene encoding α-SMA). Normalize to a stable housekeeping gene.

-

Analyze the data to determine the effect of this compound on TGF-β1-induced α-SMA expression.

In Vivo Thioacetamide (TAA)-Induced Liver Fibrosis Model

This animal model is used to evaluate the in vivo efficacy of this compound in a setting of chemically induced liver fibrosis.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Thioacetamide (TAA)

-

This compound

-

Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

-

Saline

-

Materials for histological analysis (formalin, paraffin, hematoxylin and eosin (H&E) stain, Sirius Red stain)

-

Materials for biochemical analysis of serum (e.g., ALT, AST assay kits)

Procedure:

-

Acclimatize mice for at least one week.

-

Divide mice into groups: Sham (vehicle only), TAA + vehicle, and TAA + this compound (e.g., 12.5 mg/kg).

-

Induce liver fibrosis by intraperitoneal (i.p.) injection of TAA (e.g., 200 mg/kg) twice a week for a specified duration (e.g., 8 weeks). The sham group receives saline injections.

-

Administer this compound or vehicle daily by oral gavage, starting at a specific time point during or after the TAA induction period (e.g., for the last two weeks of TAA administration).

-

At the end of the study, collect blood via cardiac puncture for serum analysis of liver enzymes (ALT, AST).

-

Euthanize the mice and perfuse the livers with saline.

-

Harvest the livers, fix a portion in 10% neutral buffered formalin for histological analysis, and snap-freeze the remaining tissue for molecular or biochemical analyses.

-

Embed the fixed liver tissue in paraffin, section, and stain with H&E for general morphology and Sirius Red for collagen deposition.

-

Quantify the fibrotic area from the Sirius Red-stained sections using image analysis software.

-

Analyze serum enzyme levels and compare the results between the different treatment groups.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of an anti-fibrotic agent like this compound.

Caption: Preclinical research workflow for this compound.

References

Methodological & Application

Application Notes and Protocols for J-1063 in In Vitro Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

J-1063 is a potent and selective small molecule inhibitor of the Activin receptor-like kinase 5 (ALK5), also known as the transforming growth factor-beta type I receptor (TGF-βRI).[1] By targeting ALK5, this compound effectively blocks the canonical TGF-β/Smad signaling pathway, a critical mediator of fibrosis and inflammation.[1] Additionally, this compound has been shown to inhibit the activation of the NLRP3-Caspase-1 inflammasome, further contributing to its anti-inflammatory properties.[1] These characteristics make this compound a valuable tool for in vitro studies of liver fibrosis and related inflammatory conditions.

This document provides detailed protocols for utilizing this compound in cell culture experiments, focusing on the human hepatic stellate cell line, LX-2, a common model for studying liver fibrosis.

Data Presentation

Table 1: this compound Inhibitory Activity

| Target | IC50 |

| ALK5 | 0.039 µM |

| p38α MAP kinase | 8.12 µM |

This table summarizes the in vitro inhibitory concentrations of this compound against its primary target, ALK5, and a secondary, less sensitive target, p38α MAP kinase.[1]

Table 2: Recommended this compound Concentrations for In Vitro Experiments with LX-2 Cells

| Application | Concentration Range | Treatment Time |

| Inhibition of TGF-β-induced fibroblast differentiation | 2.5 - 10 µM | 1 hour pre-treatment |

| Inhibition of TGF-β-induced inflammatory response | 2.5 - 10 µM | 1 hour pre-treatment |

This table provides recommended starting concentrations and treatment times for this compound in LX-2 cell culture experiments based on published data.[1]

Mandatory Visualizations

Caption: TGF-β/Smad Signaling Pathway and the inhibitory action of this compound.

References

How to dissolve and store J-1063 for research

For Research Use Only

Introduction

J-1063 is a potent and selective inhibitor of the Activin receptor-like kinase 5 (ALK5), also known as the transforming growth factor-beta type I receptor (TGF-βRI).[1] With an IC50 value of 0.039 µM, this compound is a valuable tool for researchers investigating cellular processes regulated by the TGF-β signaling pathway.[1] Its anti-fibrotic properties make it particularly relevant for studies on liver fibrosis.[1][2] The mechanism of action of this compound involves the dual inhibition of the TGF-β/Smad signaling cascade and the NLRP3-Caspase-1 inflammasome pathway.[1][2]

These application notes provide detailed protocols for the dissolution, storage, and application of this compound in common research settings.

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₄H₁₉N₅OS | [1] |

| Molecular Weight | 425.51 g/mol | [1] |

| CAS Number | 2374772-46-8 | [1] |

| IC₅₀ (ALK5) | 0.039 µM | [1] |

| IC₅₀ (p38α MAP kinase) | 8.12 µM | [1] |

I. Dissolution and Storage of this compound

A. Materials Required

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile, polypropylene microcentrifuge tubes

-

Vortex mixer

-

Calibrated pipettes

B. Preparation of Stock Solution (10 mM)

-

Pre-warm this compound: Allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation.

-

Calculate DMSO Volume: To prepare a 10 mM stock solution, use the following formula: Volume of DMSO (μL) = (Weight of this compound (mg) / 425.51 g/mol ) * 100,000

-

Dissolution: Add the calculated volume of anhydrous DMSO to the vial of this compound powder.

-

Vortexing: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

-

Visual Inspection: Visually inspect the solution to ensure there are no visible particulates.

C. Storage of Stock and Working Solutions

| Solution Type | Recommended Storage | Shelf Life | Notes |

| This compound Powder | Store at -20°C in a desiccator. | As per manufacturer's recommendations. | Protect from light and moisture. |

| 10 mM Stock Solution in DMSO | Aliquot into single-use volumes and store at -20°C or -80°C. | Up to 6 months at -20°C; up to 1 year at -80°C. | Avoid repeated freeze-thaw cycles. |

| Working Dilutions in Aqueous Media | Prepare fresh for each experiment. | Use immediately; do not store. | This compound has limited solubility in aqueous solutions. |

II. In Vitro Application Protocol: Inhibition of TGF-β-induced Fibroblast Differentiation

This protocol describes the use of this compound to inhibit the differentiation of hepatic stellate cells (LX-2) induced by TGF-β1.

A. Materials Required

-

LX-2 cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Recombinant human TGF-β1

-

This compound (10 mM stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer and reagents for downstream analysis (e.g., Western blot, qPCR)

B. Experimental Protocol

-

Cell Seeding: Seed LX-2 cells in appropriate culture vessels (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of treatment.

-

Cell Starvation (Optional): Once cells are attached and have reached the desired confluency, replace the growth medium with serum-free or low-serum medium for 12-24 hours.

-

Pre-treatment with this compound:

-

Prepare working solutions of this compound in cell culture medium at final concentrations of 2.5 µM, 5 µM, and 10 µM.[1] A vehicle control (DMSO only, at the same final concentration as the this compound treatments) should also be prepared.

-

Remove the starvation medium and add the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the cells for 1 hour at 37°C and 5% CO₂.[1]

-

-

TGF-β1 Stimulation:

-

Following the pre-treatment, add recombinant human TGF-β1 to each well (except for the unstimulated control) at a final concentration of 5-10 ng/mL.

-

Incubate for the desired period (e.g., 24-48 hours) to assess markers of fibroblast differentiation.

-

-

Downstream Analysis:

-

After the incubation period, wash the cells with ice-cold PBS.

-

Lyse the cells and collect the lysates for analysis of fibrotic markers such as α-smooth muscle actin (α-SMA) and collagen type I by Western blot or qPCR.

-

C. Experimental Workflow

References

J-1063 Application in Primary Hepatic Stellate Cells: A Detailed Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details the application of J-1063, a potent and selective inhibitor of activin receptor-like kinase 5 (ALK5), in primary hepatic stellate cells (HSCs). This compound presents a promising avenue for anti-fibrotic research through its targeted inhibition of key signaling pathways involved in the activation of HSCs, the primary cell type responsible for liver fibrosis.

Mechanism of Action

This compound is a pyrazole derivative that functions as a novel anti-liver fibrosis agent. Its primary mechanism of action is the inhibition of the transforming growth factor-beta (TGF-β) signaling pathway. Specifically, this compound targets TGF-β receptor 1 (TGF-βR1), also known as ALK5. By inhibiting ALK5, this compound effectively blocks the downstream phosphorylation of Smad2 and Smad3, key mediators that translocate to the nucleus to regulate the transcription of pro-fibrotic genes. This targeted action leads to the suppression of TGF-β-induced HSC activation. Furthermore, studies have indicated that this compound may also attenuate liver fibrosis by inhibiting the activation of the NLRP3 inflammasome[1].

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound.

| Target | IC50 | Cell Line | Comments |

| ALK5 | 0.039 µM | N/A (Enzymatic Assay) | Demonstrates potent and direct inhibition of the primary target. |

| p38α MAP kinase | 8.12 µM | N/A (Enzymatic Assay) | Shows selectivity for ALK5 over p38α. |

Table 1: In Vitro Inhibitory Activity of this compound.

| Cell Line | Concentration Range | Effect |

| LX-2 (immortalized human HSCs) | 2.5, 5, 10 µM | Improved fibroblast differentiation induced by TGF-β and inhibited the inflammatory response. |

Table 2: Effective Concentrations of this compound in an In Vitro Hepatic Stellate Cell Model.

Signaling Pathway

The signaling pathway affected by this compound is central to the process of liver fibrosis. The diagram below illustrates the mechanism of this compound in inhibiting HSC activation.

Caption: this compound inhibits TGF-β-induced HSC activation by blocking ALK5.

Experimental Protocols

This section provides detailed protocols for the application of this compound in primary hepatic stellate cells.

Isolation and Culture of Primary Murine Hepatic Stellate Cells

A detailed protocol for isolating primary murine HSCs is crucial for obtaining high-purity cell populations for in vitro studies.

References

Application Notes and Protocols: A Comparative Analysis of ALK5 Inhibition via Lentiviral shRNA Knockdown and J-1063 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a pivotal role in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and migration. Dysregulation of this pathway is implicated in numerous pathologies, most notably in fibrosis and cancer progression. A key mediator in the canonical TGF-β pathway is the Activin Receptor-Like Kinase 5 (ALK5), also known as TGF-β type I receptor (TGFβRI). Consequently, ALK5 has emerged as a critical therapeutic target. This document provides a detailed comparison of two primary methodologies for inhibiting ALK5 function: lentiviral-mediated short hairpin RNA (shRNA) knockdown and pharmacological inhibition using the small molecule J-1063.

This comparative analysis is intended to guide researchers in selecting the most appropriate method for their experimental needs by providing a comprehensive overview of the mechanisms, protocols, and available quantitative data for each approach.

Comparison of Lentiviral shRNA Knockdown and this compound Treatment

| Feature | Lentiviral shRNA Knockdown of ALK5 | This compound Small Molecule Inhibitor Treatment |

| Mechanism of Action | Post-transcriptional gene silencing. A lentiviral vector delivers an shRNA sequence targeting ALK5 mRNA, leading to its degradation and subsequent reduction in ALK5 protein expression. | Competitive inhibition of the ALK5 kinase domain's ATP binding site. This directly blocks the phosphorylation of downstream targets, primarily Smad2 and Smad3.[1] |

| Mode of Inhibition | Depletion of the ALK5 protein pool. | Inhibition of ALK5 enzymatic activity. |

| Duration of Effect | Stable and long-term inhibition in transduced cells and their progeny. | Transient and reversible, dependent on the compound's half-life and continuous presence. |

| Specificity | Highly specific to the ALK5 mRNA sequence. However, off-target effects due to the shRNA seed region binding to unintended mRNAs can occur.[2][3][4][5][6] | This compound is a potent and selective ALK5 inhibitor. However, potential off-target kinase inhibition should be considered, as with most small molecule inhibitors. This compound has an IC50 of 0.039 µM for ALK5 and 8.12 µM for p38α MAP kinase.[7] |

| Typical Applications | Mechanistic studies requiring long-term, stable suppression of ALK5. Generation of stable cell lines or in vivo models with constitutive ALK5 knockdown. | Acute studies of ALK5 signaling, dose-response experiments, and preclinical in vivo studies where temporal control of inhibition is desired. |

| Delivery Method | Transduction of cells with lentiviral particles. | Addition of the compound to cell culture media or administration in vivo. |

| Time to Effect | Several days to achieve significant protein knockdown, dependent on protein half-life. | Rapid, typically within minutes to hours. |

Quantitative Data Summary

The following tables summarize quantitative data for both lentiviral shRNA knockdown of ALK5 and treatment with ALK5 inhibitors. It is important to note that direct comparative studies between lentiviral shRNA knockdown of ALK5 and this compound treatment are limited; therefore, the data is compiled from various studies and experimental contexts.

Table 1: Lentiviral shRNA Knockdown of ALK5

| Parameter | Value | Cell Type/Model | Reference |

| Knockdown Efficiency (mRNA) | >80% reduction | Human Bone Marrow-Derived Mesenchymal Stem Cells | [8] |

| Knockdown Efficiency (Protein) | Variable (40% to >90%) | Various human cell lines | [9][10] |

| Functional Effect | Inhibition of TGF-β-induced Smad2 phosphorylation | Bovine Retinal Endothelial Cells | [11] |

| Functional Effect | Inhibition of TGF-β-induced podosome formation | Bovine Aortic Endothelial Cells | [12] |

Table 2: this compound and Other ALK5 Inhibitors

| Inhibitor | Parameter | Value | Assay/Model | Reference |

| This compound | IC50 (ALK5) | 0.039 µM | Kinase Assay | [7] |

| IC50 (p38α MAP kinase) | 8.12 µM | Kinase Assay | [7] | |

| Effective Concentration | 2.5 - 10 µM | LX-2 cells (inhibition of TGF-β-induced fibroblast differentiation) | [7] | |

| SKI2162 | IC50 (ALK5) | 0.094 µM | Radioisotope-based Kinase Assay | [13][14] |

| Selectivity (vs. p38 MAPK) | 21-fold | Radioisotope-based Kinase Assay | [13] | |

| Selectivity (vs. ALK1) | 73-fold | Radioisotope-based Kinase Assay | [13] | |

| LY-364947 | Functional Effect | Inhibition of fibrotic markers | Primary Hepatic Stellate Cells | [15][16] |

Signaling Pathway and Experimental Workflow Diagrams

ALK5 Signaling Pathway

Caption: Canonical TGF-β/ALK5 signaling pathway and the point of inhibition by this compound.

Lentiviral shRNA Knockdown Workflow

Caption: Experimental workflow for ALK5 knockdown using lentiviral shRNA.

This compound Treatment Workflow

Caption: Experimental workflow for ALK5 inhibition using the small molecule inhibitor this compound.

Experimental Protocols

Protocol 1: Lentiviral-mediated shRNA Knockdown of ALK5

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Materials:

-

HEK293T cells

-

Target cells for knockdown

-

Lentiviral shRNA vector targeting ALK5 (e.g., pLKO.1 backbone)

-

Lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G)

-

Transfection reagent (e.g., Lipofectamine 3000 or FuGENE HD)

-

High-glucose DMEM with 10% FBS

-

Opti-MEM

-

Polybrene

-

Puromycin (or other appropriate selection antibiotic)

-

0.45 µm filter

-

Ultracentrifuge or lentivirus concentration reagent

Procedure:

Part A: Lentivirus Production

-

Day 1: Seed HEK293T cells. Plate HEK293T cells in a 10 cm dish so they reach 70-80% confluency on the day of transfection.

-

Day 2: Transfection.

-

In one tube, mix the ALK5-shRNA plasmid and packaging plasmids in Opti-MEM.

-

In a separate tube, dilute the transfection reagent in Opti-MEM.

-

Combine the DNA and transfection reagent mixtures, incubate at room temperature for 15-20 minutes, and then add the complex dropwise to the HEK293T cells.

-

-

Day 3: Change Media. After 12-16 hours, carefully remove the transfection medium and replace it with fresh, complete growth medium.

-

Day 4-5: Harvest Viral Supernatant.

-

At 48 hours post-transfection, collect the supernatant containing the lentiviral particles.

-

Filter the supernatant through a 0.45 µm filter to remove cell debris.

-

Add fresh media to the producer cells and collect a second batch of supernatant at 72 hours post-transfection. Pool the harvests.

-

-

Virus Concentration (Optional but Recommended).

-

Concentrate the viral particles by ultracentrifugation or by using a commercially available lentivirus concentration reagent according to the manufacturer's instructions.

-

Resuspend the viral pellet in a small volume of cold PBS or DMEM.

-

Aliquot the concentrated virus and store at -80°C. Avoid repeated freeze-thaw cycles.

-

Part B: Transduction of Target Cells

-

Day 1: Seed Target Cells. Plate the target cells in a 6-well plate so they are 50-60% confluent on the day of transduction.

-

Day 2: Transduction.

-

Thaw the lentiviral aliquot on ice.

-

Prepare transduction media containing the desired amount of virus (multiplicity of infection, MOI, should be optimized for each cell type) and polybrene (typically 4-8 µg/mL).

-

Remove the culture medium from the target cells and replace it with the transduction medium.

-

-

Day 3: Change Media. After 18-24 hours, remove the virus-containing medium and replace it with fresh, complete growth medium.

-

Day 4 onwards: Selection.

-

Begin selection with the appropriate antibiotic (e.g., puromycin) 48-72 hours post-transduction. The optimal concentration of the antibiotic should be determined beforehand with a kill curve.

-

Replace the selection medium every 2-3 days until non-transduced control cells are eliminated.

-

-

Expansion and Validation.

-

Expand the resistant cell population.

-

Validate ALK5 knockdown at the mRNA level using qRT-PCR and at the protein level using Western blotting.

-

Protocol 2: this compound Treatment for ALK5 Inhibition

This protocol provides a general framework for treating cultured cells with this compound.

Materials:

-

Target cells cultured in appropriate plates

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO)

-

Complete cell culture medium

-

TGF-β1 (or other relevant stimulus)

Procedure:

-

Prepare this compound Stock Solution.

-

Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mM).

-

Aliquot the stock solution and store at -20°C or -80°C, protected from light.

-

-

Cell Seeding.

-

Plate your target cells at a density that will not lead to over-confluence by the end of the experiment. Allow cells to adhere and recover overnight.

-

-

Treatment.

-

On the day of the experiment, prepare fresh working dilutions of this compound from the stock solution in complete cell culture medium. Ensure the final DMSO concentration is consistent across all conditions (including the vehicle control) and is non-toxic to the cells (typically ≤ 0.1%).

-

For experiments involving TGF-β stimulation, it is common to pre-incubate the cells with this compound for a period (e.g., 1 hour) before adding the stimulus.[7]

-

Remove the old medium from the cells and add the medium containing the desired concentrations of this compound or the vehicle control (DMSO).

-

-

Stimulation (if applicable).

-

After the pre-incubation period, add TGF-β1 to the appropriate wells to the desired final concentration.

-

-

Incubation.

-

Incubate the cells for the desired duration of the experiment (this can range from minutes for signaling pathway analysis to days for phenotypic assays).

-

-

Analysis.

-

Harvest the cells for downstream analysis.

-

For signaling studies, lyse the cells and perform Western blotting for phosphorylated Smad2/3.

-

For gene expression studies, isolate RNA and perform qRT-PCR for TGF-β target genes.

-

For phenotypic assays, perform the relevant analysis (e.g., proliferation assay, migration assay, collagen deposition assay).

-

Conclusion

Both lentiviral shRNA knockdown and small molecule inhibitors like this compound are powerful tools for interrogating the function of ALK5. The choice between these two methods depends on the specific experimental question. Lentiviral shRNA is ideal for creating stable, long-term models of ALK5 deficiency, which is invaluable for studying the chronic effects of ALK5 loss. In contrast, this compound offers acute, reversible, and dose-dependent inhibition, providing temporal control and facilitating pharmacological studies. By understanding the principles, advantages, and limitations of each approach as outlined in these notes, researchers can design more robust and informative experiments to further elucidate the role of ALK5 in health and disease.

References